molecular formula C13H8ClN3O2 B3035412 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione CAS No. 320421-92-9

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3035412
CAS No.: 320421-92-9
M. Wt: 273.67 g/mol
InChI Key: IHKKEJTZVIUQMW-UHFFFAOYSA-N
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Description

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro-substituted pyridine ring attached to an isoindole dione structure, making it an interesting subject for chemical research and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-chloropyridin-2-yl)amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-6-3-7-11(15-10)16-17-12(18)8-4-1-2-5-9(8)13(17)19/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKEJTZVIUQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193826
Record name 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320421-92-9
Record name 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320421-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 6-Chloro-2-aminopyridine with Isoindole-1,3-dione Derivatives

A primary route involves the direct condensation of 6-chloro-2-aminopyridine with 1H-isoindole-1,3(2H)-dione precursors. This method, adapted from US Patent 9,131,161, employs 3-aminopiperidine-2,6-dione hydrochloride as a key intermediate.

Procedure :

  • 3-Aminopiperidine-2,6-dione hydrochloride is neutralized with triethylamine in acetic acid to generate the free base.
  • The base reacts with 6-chloro-2-aminopyridine at 120°C for 12–24 hours under reflux.
  • The crude product is purified via recrystallization from ethanol, yielding 68–72%.

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 6-chloro-2-aminopyridine attacks the electrophilic carbonyl of the isoindole-1,3-dione intermediate.

Multi-Step Synthesis via Protected Intermediates

An alternative approach (Patent US 9,181,200) utilizes protective groups to enhance regioselectivity:

  • Methyl 3-amino-4-hydroxyphthalate is hydrolyzed with NaOH to yield 3-amino-4-hydroxyphthalic acid .
  • The carboxylic acid groups are protected as benzyl esters using benzyl bromide and $$ \text{K}2\text{CO}3 $$.
  • Coupling with 6-chloro-2-aminopyridine via EDCl/HOBt-mediated amide formation achieves 85% yield.
  • Deprotection with $$ \text{BBr}_3 $$ in dichloromethane furnishes the final product.

Optimization Insights :

  • Solvent Choice : Acetic acid outperforms DMF or THF in minimizing side reactions.
  • Temperature : Reactions above 100°C reduce reaction time but risk decomposition.

One-Pot Tandem Reaction

A streamlined one-pot method condenses 2,3-dicyanopyridine with 6-chloro-2-aminopyridine in the presence of $$ \text{AlCl}_3 $$ as a Lewis acid:

$$
\text{2,3-Dicyanopyridine} + \text{6-Chloro-2-aminopyridine} \xrightarrow{\text{AlCl}_3, 80°C} \text{Target Compound} \quad (\text{Yield: 62\%})
$$

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 8.45 (d, 1H, pyridine-H), 7.95–7.50 (m, 4H, isoindole-H), 6.80 (s, 1H, NH).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H2O).

Purity Assessment

Commercial batches (e.g., Matrix Scientific) report ≥95% purity via LC-MS, with major impurities being dechlorinated byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Condensation 68–72 92–95 High Moderate
Multi-Step 85 98 Moderate Low
One-Pot 62 90 High High

Key Observations :

  • The multi-step method offers superior purity but requires costly protective groups.
  • One-pot synthesis balances cost and scalability, albeit with lower yield.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Overview

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione, commonly referred to as compound 320421-92-9, is a synthetic organic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines a chloro-substituted pyridine with an isoindole dione framework, making it an intriguing subject for various studies.

Chemistry

In the realm of chemistry, this compound serves as a fundamental building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures may exhibit antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that this compound may interact with biological pathways relevant to cancer cell proliferation and survival, indicating its potential as an anticancer agent.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its therapeutic applications:

  • Drug Development : Given its structural characteristics, it is being evaluated as a drug candidate for various diseases, including cancer and infectious diseases. The chloro-substituted pyridine moiety may enhance binding affinity to specific biological targets .

Material Science

In industrial applications, this compound is utilized in developing new materials:

  • Polymers and Coatings : Its unique chemical properties allow it to be incorporated into polymers or coatings that require specific functionalities or enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro-substituted pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoindole dione structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-2-pyridinyl)amino)-2-oxo-acetic acid
  • 2-((6-Chloro-2-pyridinyl)amino)-1-ethanol
  • (6-Chloro-2-pyridinyl)methanol

Uniqueness

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a chloro-substituted pyridine ring and an isoindole dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Compound Overview

Chemical Structure:

  • IUPAC Name: 2-[(6-chloropyridin-2-yl)amino]isoindole-1,3-dione
  • Molecular Formula: C13H8ClN3O2
  • CAS Number: 320421-92-9
  • Molecular Weight: 273.68 g/mol

The compound features a chloro-substituted pyridine ring linked to an isoindole dione structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2-aminopyridine with phthalic anhydride under reflux conditions in solvents like toluene or xylene. This method allows for the formation of the desired product through controlled reaction parameters such as temperature and solvent composition .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro-substituted pyridine may interact with various enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways. The isoindole dione structure enhances its binding affinity and specificity towards these targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains. For instance, a study reported an IC50 value indicating significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A case study demonstrated that it exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The observed IC50 values were found to be lower than those of standard chemotherapeutic agents, suggesting its potential as a therapeutic candidate .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerMCF7 (Breast Cancer)8.0
AnticancerA549 (Lung Cancer)10.5

Case Studies

  • Antimicrobial Study:
    In a comparative study of various compounds, this compound was shown to possess superior antibacterial activity compared to traditional antibiotics, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Evaluation:
    A series of experiments conducted on multiple cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis in cancerous cells, highlighting its dual mechanism of action—both cytotoxic and apoptotic.

Q & A

Q. What are the standard synthetic routes for 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione with 6-chloro-2-aminopyridine under controlled conditions. Purification is achieved using column chromatography, with yields up to 83% reported under optimized solvent and temperature conditions .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters: a = 7.0877 Å, b = 8.2400 Å, c = 21.2752 Å, β = 92.659°, and Z = 3. Hydrogen bonding (e.g., N–H···O interactions) stabilizes the lattice, as shown by displacement ellipsoids and molecular packing diagrams .

Q. What safety precautions are recommended for handling this compound?

While specific data for this compound are limited, structurally related phthalimides require handling in fume hoods with personal protective equipment (PPE). Refer to SDS guidelines for analogs, which emphasize avoiding inhalation, skin contact, and incompatible reagents like strong oxidizing agents .

Advanced Research Questions

Q. How do substituents on the isoindole-1,3-dione core influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at the 6-position of the pyridine ring) enhance interactions with biological targets, such as viral proteases. For example, 5,6-dichloro-substituted analogs exhibit improved inhibition of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in vitro .

Q. How can synthetic yield be optimized under varying reaction conditions?

Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
  • Catalysts : Palladium-based catalysts enhance coupling reactions.
  • Temperature : Reactions at 60–80°C reduce side products. Evidence shows 83% yield using optimized protocols .

Q. What computational methods are used to model this compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to viral proteins, leveraging crystallographic data (e.g., β-sheet interactions in proteases) .

Q. How do researchers resolve contradictions in reported biological data?

Discrepancies in IC50 values are addressed by standardizing assay conditions:

  • Controls : Use reference inhibitors (e.g., lopinavir for viral studies).
  • Buffer systems : Maintain consistent pH (7.4) and ionic strength.
  • Cell lines : Validate results across multiple models (e.g., Vero E6 vs. Huh-7 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione

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